5-Iodo-4-(oxolan-3-yloxy)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4-(oxolan-3-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c9-7-3-10-5-11-8(7)13-6-1-2-12-4-6/h3,5-6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZLDOBOGAKBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 4 Oxolan 3 Yloxy Pyrimidine
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of 5-Iodo-4-(oxolan-3-yloxy)pyrimidine can be approached through a retrosynthetic analysis that identifies two primary strategic disconnections. These disconnections correspond to the formation of the C5-I bond and the C4-O ether linkage. This analysis yields two plausible forward-synthetic pathways, each with distinct advantages and challenges related to the sequence of bond formation and the influence of substituents on the reactivity of the pyrimidine (B1678525) ring.
Pathway A: Iodination followed by Etherification This strategy involves the initial iodination of a suitable pyrimidine precursor at the C-5 position, followed by the introduction of the oxolan-3-yloxy group at the C-4 position. The key disconnection is the C4-O bond, leading back to 5-iodo-4-halopyrimidine (e.g., 5-iodo-4-chloropyrimidine) and oxolan-3-ol. This is a common and often preferred route, as the halogen at C-4 serves as a good leaving group for nucleophilic aromatic substitution (SNAr).
Pathway B: Etherification followed by Iodination Alternatively, the synthesis can commence with the etherification of a 4-halopyrimidine with oxolan-3-ol, followed by iodination at the C-5 position. The primary disconnection in this route is the C5-I bond, leading to the intermediate 4-(oxolan-3-yloxy)pyrimidine. The feasibility of this pathway depends on the activating or deactivating nature of the C-4 ether group towards electrophilic substitution at the C-5 position.
The choice between these pathways hinges on factors such as the availability of starting materials, reaction yields, and the electronic effects of the substituents on the pyrimidine ring during each synthetic step.
Approaches to Pyrimidine Core Halogenation at the C-5 Position
Electrophilic iodination is a standard method for installing iodine on aromatic and heteroaromatic rings. For pyrimidines, which are relatively electron-deficient, strong electrophilic iodine sources or activating conditions are often required.
N-Iodosuccinimide (NIS) with Acid Catalysis: N-Iodosuccinimide is a widely used source of electrophilic iodine. organic-chemistry.org Its reactivity is significantly enhanced in the presence of strong acids like trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA). organic-chemistry.org The acid protonates NIS, generating a more potent iodinating agent. This method offers mild reaction conditions and is effective for a range of electron-rich aromatic compounds. organic-chemistry.org For pyrimidines, this approach can regioselectively introduce iodine at the C-5 position.
Molecular Iodine (I₂) and Silver Nitrate (AgNO₃): This combination serves as a powerful electrophilic iodinating system. Silver nitrate acts as a Lewis acid, activating molecular iodine to generate a highly reactive iodine species, potentially nitryl iodide, in situ. nih.govsemanticscholar.org This method has been successfully applied to the C-5 iodination of various pyrimidine derivatives under solvent-free, mechanical grinding conditions, offering an environmentally friendly alternative with high yields and short reaction times. nih.govresearchgate.netnih.gov The reaction proceeds efficiently, with silver salts demonstrating superior catalytic activity compared to other metal salts. semanticscholar.orgmdpi.com
Table 1: Comparison of Electrophilic Iodination Methods for Pyrimidines
| Reagent System | Typical Conditions | Advantages | Yields |
|---|---|---|---|
| NIS/TFA | Acetonitrile, room temp. | Mild conditions, good regioselectivity | Good to excellent |
| I₂/AgNO₃ | Solvent-free, grinding, room temp. | Environmentally friendly, rapid reaction (20-30 min), simple setup | 70-98% researchgate.net |
Palladium-Catalyzed Direct Iodination
Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool in organic synthesis. While Pd-catalyzed C-H arylation of pyrimidine derivatives has been reported, direct C-H iodination is less common for this specific heterocycle. rsc.org These reactions often require a directing group to achieve regioselectivity. For instance, picolinamide (PA) has been used as a directing group for the Pd-catalyzed ortho-iodination of γ-arylpropylamine substrates. nih.gov The application to an unsubstituted pyrimidine C-5 position would likely require specific ligand and catalyst development to control the site of reaction and overcome the inherent lower reactivity of the C-H bond compared to other positions.
Etherification at the C-4 Position with Oxolan-3-ol
The formation of the C-4 ether linkage with oxolan-3-ol is the second key transformation. This is typically accomplished via nucleophilic aromatic substitution, leveraging the electron-deficient nature of the pyrimidine ring.
Nucleophilic aromatic substitution (SNAr) is a highly effective and widely used method for introducing nucleophiles onto the pyrimidine ring, particularly at the C-2, C-4, and C-6 positions, which are activated by the ring nitrogen atoms. The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.
In the context of synthesizing this compound, this pathway would involve the reaction of a 4-halo-5-iodopyrimidine (e.g., 4-chloro-5-iodopyrimidine) with the alkoxide of oxolan-3-ol. The halogen at the C-4 position serves as the leaving group. The reaction is typically carried out in the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the oxolan-3-ol, generating the nucleophilic alkoxide, in a suitable polar aprotic solvent like DMF or DMSO. The SNAr pathway is generally efficient for activated heteroaryl halides. nih.gov For example, 4-chloro-5-iodopyrimidine (B1631505) can be reacted with sodium methoxide (B1231860) to yield 5-iodo-4-methoxypyrimidine (B2409281) in good yields. semanticscholar.org A similar reaction with the sodium salt of oxolan-3-ol would be expected to proceed efficiently.
Table 2: Typical Conditions for SNAr on 4-Chloropyrimidines
| Nucleophile | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Alcohols | NaH, K₂CO₃, NaOMe | DMF, DMSO, CH₃OH | Room Temp. to Reflux | C-4 Ether Formation |
| Amines | KF, Pyridine | H₂O, Methanol (B129727) | 100 °C to Reflux | C-4 Amino Formation nih.govnih.gov |
Catalytic Approaches to Oxolan-3-yloxy Moiety Introduction
While SNAr is the most direct method, modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann C-O couplings, represent alternative strategies. These palladium- or copper-catalyzed reactions are powerful for forming aryl ether bonds, often under milder conditions than classical methods. However, their application to the C-4 position of pyrimidines is less common than SNAr, which is typically very efficient for this substrate class. Catalytic methods might be considered if the SNAr reaction proves to be low-yielding or if the substrate is sensitive to the strongly basic conditions often required for alkoxide formation.
Stereochemical Considerations in Oxolan-3-yloxy Moiety Introduction
A significant aspect of the synthesis of this compound is the stereochemistry of the oxolan-3-yloxy group. The 3-position of the tetrahydrofuran (B95107) ring is a stereocenter. Consequently, the starting material, 3-hydroxytetrahydrofuran, can exist as a racemic mixture of (R)- and (S)-enantiomers or as an enantiomerically pure form.
If racemic 3-hydroxytetrahydrofuran is used in the synthesis, the resulting this compound will also be a racemic mixture of (R)-5-iodo-4-(oxolan-3-yloxy)pyrimidine and (S)-5-iodo-4-(oxolan-3-yloxy)pyrimidine. The nucleophilic substitution reaction itself does not typically affect the stereocenter at the 3-position of the incoming nucleophile.
Conversely, if an enantiomerically pure form of 3-hydroxytetrahydrofuran, such as (R)-3-hydroxytetrahydrofuran or (S)-3-hydroxytetrahydrofuran, is employed, the synthesis will be stereospecific, yielding the corresponding enantiomerically pure product. The ability to control the stereochemistry of the final compound is often crucial in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct pharmacological activities.
The table below summarizes the relationship between the stereochemistry of the reactant and the product.
| Reactant: 3-Hydroxytetrahydrofuran | Product: this compound |
| Racemic ((R/S)-3-hydroxytetrahydrofuran) | Racemic ((R/S)-5-iodo-4-(oxolan-3-yloxy)pyrimidine) |
| Enantiopure ((R)-3-hydroxytetrahydrofuran) | Enantiopure ((R)-5-iodo-4-(oxolan-3-yloxy)pyrimidine) |
| Enantiopure ((S)-3-hydroxytetrahydrofuran) | Enantiopure ((S)-5-iodo-4-(oxolan-3-yloxy)pyrimidine) |
Purification and Isolation Protocols for Reaction Products
Following the completion of the synthesis, a systematic purification and isolation protocol is essential to obtain this compound in high purity. A typical workflow for the isolation and purification of the product is outlined below.
Quenching and Extraction: The reaction mixture is first quenched, often with water or a saturated aqueous solution of ammonium chloride, to neutralize any remaining reactive species. The product is then extracted from the aqueous phase into an organic solvent in which it is highly soluble, such as ethyl acetate, dichloromethane, or chloroform. This process is usually repeated several times to maximize the recovery of the product.
Washing: The combined organic extracts are washed with brine (a saturated aqueous solution of sodium chloride) to remove any residual water and water-soluble impurities.
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any dissolved water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
Chromatographic Purification: The crude product is often purified further using column chromatography. This technique separates the desired product from unreacted starting materials and any byproducts based on their differential adsorption to a stationary phase (commonly silica gel). A suitable eluent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the compounds from the column. The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified this compound.
Crystallization: In some cases, the purified product can be further refined by crystallization from an appropriate solvent or solvent mixture. This process can lead to a highly pure crystalline solid.
The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Process Optimization and Green Chemistry Aspects in Synthesis
In modern synthetic chemistry, there is a strong emphasis on developing environmentally benign and efficient processes. The principles of green chemistry and process optimization are highly relevant to the synthesis of this compound.
One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Mechanochemistry, which involves conducting chemical reactions by grinding, milling, or shearing solid reactants, offers a promising solvent-free alternative to traditional solution-phase synthesis.
A mechanochemical approach to the synthesis of this compound could involve the ball-milling of 4-chloro-5-iodopyrimidine, 3-hydroxytetrahydrofuran, and a solid base. This method can lead to higher reaction efficiency, shorter reaction times, and a significant reduction in solvent waste. The energy input in mechanochemistry is mechanical rather than thermal, which can also lead to different reaction pathways and selectivities compared to solution-based methods.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%, meaning that all the atoms of the reactants are found in the product.
For the proposed synthesis of this compound via nucleophilic aromatic substitution, the atom economy can be calculated as follows:
Reaction: C₄H₂ClIN₂ + C₄H₈O₂ + Base → C₈H₉IN₂O₂ + Base·HCl
The molecular weight of the desired product is C₈H₉IN₂O₂. The molecular weights of the reactants are C₄H₂ClIN₂ and C₄H₈O₂. The base and the resulting salt are not included in the atom economy calculation as they are reagents and byproducts, respectively.
The percentage atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₉IN₂O₂ | 292.08 |
| 4-Chloro-5-iodopyrimidine | C₄H₂ClIN₂ | 240.43 |
| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 |
Calculation:
% Atom Economy = (292.08 / (240.43 + 88.11)) x 100 % Atom Economy = (292.08 / 328.54) x 100 % Atom Economy ≈ 88.9%
An atom economy of approximately 88.9% is quite high, indicating that the nucleophilic aromatic substitution pathway is an efficient method for synthesizing this compound in terms of incorporating reactant atoms into the final product.
In addition to atom economy, other metrics for reaction efficiency include reaction yield, E-factor (which measures the amount of waste produced), and process mass intensity (PMI). Optimizing these parameters by, for example, using catalytic amounts of base or recycling solvents, can further enhance the green credentials of the synthesis.
Chemical Transformations and Reactivity Profiles of 5 Iodo 4 Oxolan 3 Yloxy Pyrimidine
Utility of the C-5 Iodo Group in Cross-Coupling Reactions
The iodine atom at the C-5 position of the pyrimidine (B1678525) ring is the most reactive site for transformations involving organometallic reagents. This reactivity is a consequence of the C-I bond being the weakest among the carbon-halogen bonds and the electron-deficient nature of the pyrimidine ring, which facilitates oxidative addition to a low-valent metal catalyst, the initial step in most cross-coupling catalytic cycles. illinois.edu
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. libretexts.org This reaction is widely used in synthetic chemistry due to its mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance of various functional groups. mdpi.com
For 5-iodopyrimidine (B189635) derivatives, the Suzuki-Miyaura coupling provides an efficient route to introduce aryl, heteroaryl, or vinyl substituents at the C-5 position. While no specific examples for 5-Iodo-4-(oxolan-3-yloxy)pyrimidine are documented, reactions on analogous 5-halopyrimidines demonstrate the feasibility of this transformation. mdpi.comnih.gov For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. mdpi.com Studies on 5-bromopyrimidine (B23866) have also been used to understand the energetics of the reaction. illinois.edu The general reactivity trend for the halide leaving group is I > Br > Cl, making the C-5 iodo group an excellent handle for Suzuki-Miyaura coupling. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrimidines
| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60% | mdpi.com |
| 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 96% | nih.gov |
| 5-Bromopyrimidine | Furan-3-boronic acid | Pd Catalyst | Base | - | (Theoretical Study) | illinois.edu |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction allows for the direct introduction of an alkynyl moiety onto the pyrimidine core.
The C-5 iodo group of 5-iodopyrimidine derivatives is highly susceptible to Sonogashira coupling. Studies have shown the successful alkynylation of various 5-iodopyrimidine nucleosides and other derivatives. nih.gov For example, an efficient Sonogashira coupling has been described for C-5 iodinated pyrimidine-5'-triphosphates with propargylamine. nih.gov The reaction is highly chemoselective for the iodo-position. nih.gov Dipyrimidyl-palladium complexes have also been noted for their catalytic activity in Sonogashira couplings. libretexts.org
Table 2: Examples of Sonogashira Coupling with 5-Iodopyrimidine Derivatives
| Pyrimidine Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Iodocytidine-5'-triphosphate | Propargylamine | Pd(PPh₃)₄ / CuI | Et₃N | DMF/H₂O | Good | nih.gov |
| 2,4-Diamino-6-iodopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | High | researchgate.net |
| Iodobenzene (model) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Amine | - | - | wikipedia.org |
Heck Reaction for Alkenylation
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a key method for creating carbon-carbon bonds and introducing alkenyl groups onto aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org
The C-5 iodo substituent on the pyrimidine ring serves as an excellent electrophile for the Heck reaction. While direct examples for this compound are not available, related systems like 5-iodouridine (B31010) have been successfully coupled with various alkenes, such as acrylates, under phosphine-free, aqueous conditions. libretexts.org The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Table 3: Examples of Heck Reaction with 5-Iodopyrimidine Derivatives
| Pyrimidine Substrate | Alkene | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Iodo-2'-deoxyuridine | Butyl acrylate | Pd(OAc)₂ | Et₃N | CH₃CN/H₂O | 98% | libretexts.org |
| Aryl Iodide (general) | Styrene | PdCl₂ | KOAc | Methanol (B129727) | - | wikipedia.org |
| Aryl Bromide (general) | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | H₂O/DMF | Good | princeton.edu |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The reaction can be performed with a wide range of primary and secondary amines. libretexts.org
The 5-iodo position of the pyrimidine ring is an ideal site for Buchwald-Hartwig amination. The development of specialized phosphine (B1218219) ligands, such as those from the Buchwald group, has enabled the efficient coupling of various amines with aryl halides, including iodides. libretexts.orgyoutube.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.orgnih.gov
Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | Primary/Secondary Amine | Pd(OAc)₂ / XPhos, SPhos, etc. | NaOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | wikipedia.orglibretexts.org |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | wikipedia.org |
| Aryl Halide | N-Methylpiperazine | Pd(0) / BINAP | NaOtBu | Toluene | nih.gov |
Stille Coupling and Other Metal-Catalyzed Transformations
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgyoutube.com It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. youtube.comorganic-chemistry.org
A key example that highlights the potential reactivity of this compound is the synthesis and reaction of the closely related 5-iodo-4-methoxypyrimidine (B2409281). semanticscholar.org This compound was first synthesized from 4-chloro-5-iodopyrimidine (B1631505) and sodium methoxide (B1231860). It was then converted to a stannyl (B1234572) pyrimidine via reaction with bis(tributyltin) and a palladium catalyst. semanticscholar.org This stannylated intermediate subsequently underwent Stille coupling with various sugar-based electrophiles. semanticscholar.org This demonstrates that the C-5 iodo group can be readily converted into an organostannane, which can then participate in further cross-coupling reactions, or that the C-5 iodo group can directly act as the electrophile in a Stille coupling. organic-chemistry.orglibretexts.org
Table 5: Stille Coupling with a 4-Alkoxy-5-halopyrimidine System
| Pyrimidine Substrate | Stannane/Electrophile | Catalyst / Additives | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Iodo-4-methoxypyrimidine | (SnBu₃)₂ | Pd₂(dba)₃·CHCl₃ | DMF | 65 °C | - | semanticscholar.org |
| 4-Methoxy-5-(tributylstannyl)pyrimidine | Imidazole-based electrophile | Pd(PPh₃)₄ / CuI / CsF | DMF | 65 °C | Good | semanticscholar.org |
| Aryl Halide (general) | Organostannane | Pd(PPh₃)₄ | - | - | High | youtube.com |
Reactivity of the Pyrimidine Heterocycle
Beyond the versatile C-5 iodo group, the reactivity of the pyrimidine ring itself is of interest. The synthesis of the precursor for the title compound, likely a 4-chloro-5-iodopyrimidine, involves the inherent reactivity of the pyrimidine core. The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution.
In a relevant example, 5-iodo-4-methoxypyrimidine was synthesized in good yield by treating 4-chloro-5-iodopyrimidine with sodium methoxide in methanol at room temperature. semanticscholar.org This indicates that the C-4 position is readily functionalized by nucleophiles. Therefore, it is expected that this compound can be synthesized from 4-chloro-5-iodopyrimidine and the corresponding alcohol, 3-hydroxyoxolane, under basic conditions. The oxolane moiety itself is generally stable under the conditions of many cross-coupling reactions.
The pyrimidine ring is electron-deficient, which activates the halogen at C-5 for oxidative addition in cross-coupling reactions. The nitrogen atoms of the pyrimidine ring can also act as ligands for metal catalysts, which can sometimes influence the reaction's outcome.
Transformations Involving the Oxolan-3-yloxy Moiety
The oxolan-3-yloxy group introduces another reactive site to the molecule. The ether linkage and the tetrahydrofuran (B95107) ring itself can undergo various transformations.
The ether linkage in this compound is expected to be relatively stable under neutral and basic conditions. However, under strong acidic conditions, cleavage of the ether bond is possible. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of water. The cleavage could occur at either the C4-O bond or the O-C(oxolane) bond. The regioselectivity would depend on the relative stability of the potential carbocation intermediates or the steric accessibility for an SN2 attack. Cleavage of the O-C(oxolane) bond would yield 5-Iodo-4-hydroxypyrimidine and oxolan-3-ol.
Trans-etherification, the exchange of the oxolan-3-yloxy group for another alkoxy group, could potentially be achieved under acid or base-catalyzed conditions with an excess of another alcohol. acs.org However, this would likely require forcing conditions and may compete with other reactions.
The tetrahydrofuran (THF) ring itself presents opportunities for further functionalization. The hydrogen atoms on the THF ring, particularly those alpha to the ether oxygen (at the C2 and C5 positions of the THF ring), can be susceptible to radical abstraction or deprotonation under specific conditions, allowing for the introduction of new substituents. rsc.orgresearchgate.net For instance, metal-free, photocatalytic methods have been developed for the α-C–H functionalization of THF. rsc.org
Additionally, ring-opening reactions of the tetrahydrofuran moiety are possible under certain catalytic conditions, although this would represent a more drastic transformation of the molecule. nih.gov
Mechanistic Investigations of Key Reactions
The mechanisms of the predicted key reactions are based on well-established principles in organic chemistry.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group were present at an unsubstituted position, the mechanism would involve the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides a significant driving force for the reaction. In the final step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored.
Halogen-Metal Exchange: The lithiation of this compound with an organolithium reagent is expected to proceed via a halogen-metal exchange mechanism. youtube.com This involves the attack of the organolithium reagent on the iodine atom, forming a transient "ate" complex, which then collapses to give the more stable 5-lithiopyrimidine and an alkyl iodide.
Acid-Catalyzed Ether Hydrolysis: The hydrolysis of the ether linkage would likely follow either an SN1 or SN2 pathway, depending on the specific conditions and the stability of the intermediates. wikipedia.orgmasterorganicchemistry.comyoutube.com In an SN1-type mechanism, protonation of the ether oxygen would be followed by the departure of the better leaving group (either the pyrimidine or the oxolane moiety as an alcohol) to form a carbocation, which is then trapped by water. In an SN2-type mechanism, the protonated ether would be directly attacked by water, leading to the displacement of one of the groups.
Elucidation of Reaction Pathways and Intermediates
No published studies were found that investigate the specific reaction pathways of This compound . Research into how this molecule transforms under various chemical conditions, including the identification of transient species and reaction intermediates, is not currently available in the scientific literature.
Kinetic Studies and Activation Parameters
There is no available data from kinetic studies for reactions involving This compound . Consequently, information regarding reaction rates, rate constants, and the activation energy barriers for its chemical transformations has not been determined or reported.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic arrangement and chemical environment within a molecule.
High-resolution ¹H, ¹³C, and ¹⁵N NMR data are fundamental for the structural elucidation of 5-Iodo-4-(oxolan-3-yloxy)pyrimidine.
¹H NMR: Would be used to identify the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative positions. Key signals would include those for the pyrimidine (B1678525) ring protons, and the protons of the oxolanyloxy group.
¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, C-O, C-I). The chemical shifts would provide crucial information about the electronic environment of each carbon.
¹⁵N NMR: Would offer direct insight into the electronic structure of the nitrogen atoms within the pyrimidine ring.
No experimental ¹H, ¹³C, or ¹⁵N NMR spectra for this compound are publicly available. For comparison, the related precursor, 5-iodo-4-methoxypyrimidine (B2409281), has been synthesized as part of broader studies on pyrimidine analogues. nih.gov However, the distinct electronic and steric properties of the oxolan-3-yloxy group compared to a methoxy (B1213986) group mean that the spectral data would differ significantly.
Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and determining the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity of protons within the oxolane and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the oxolanyloxy substituent and the pyrimidine ring at the C4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are in close proximity, providing vital information about the molecule's conformation and the relative orientation of the two ring systems. Studies on related pyrimidine analogues have utilized NOESY to determine syn and anti conformations, which can be critical for biological activity. nih.gov
Without experimental data for the target compound, a detailed analysis using these techniques cannot be performed.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. The molecular formula for this compound is C₉H₉IN₂O₂. HRMS would also provide a characteristic fragmentation pattern, offering further structural clues as specific bonds break under ionization. No experimental HRMS data for this compound has been reported.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR Spectroscopy: Would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, C-O-C stretching of the ether linkage and the oxolane ring, and the C-I stretching vibration.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrational modes, with non-polar bonds often giving stronger signals than in IR.
While general vibrational frequencies for pyrimidine and furan-containing structures are known, specific experimental spectra for this compound are not available in the literature. Studies on other pyrimidine derivatives, such as 4-amino pyrazolo (3,4-d) pyrimidine, have involved detailed vibrational analysis using both experimental and theoretical methods to assign fundamental modes. nih.gov
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction analysis of this compound would unequivocally determine its molecular conformation, including the planarity of the pyrimidine ring and the pucker of the oxolane ring. It would also reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or halogen bonds. Crystal structures for related iodo-pyrimidine nucleoside analogues are available and provide insight into the types of structures that can be formed.
Currently, there are no published crystal structures for this compound or its immediate derivatives in the Cambridge Structural Database (CSD) or other public repositories.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
A critical aspect of understanding a molecule's solid-state behavior is the analysis of its intermolecular interactions. For This compound , this would involve identifying and quantifying non-covalent forces such as halogen bonds and hydrogen bonds. The presence of an iodine atom on the pyrimidine ring suggests the potential for significant halogen bonding, a highly directional interaction where the iodine atom acts as a Lewis acid. nih.govias.ac.in This type of bonding plays a crucial role in crystal engineering and molecular recognition. ias.ac.inrsc.org Similarly, the oxygen and nitrogen atoms within the molecule could act as hydrogen bond acceptors. However, without experimental data from techniques like X-ray crystallography, any discussion of these interactions remains purely speculative. Searches for crystal structure data for this specific compound have been unsuccessful.
Conformational Analysis in the Crystalline State
The three-dimensional arrangement of a molecule in its crystalline form, or its conformation, dictates how it packs in the solid state and influences its physical properties. The flexible oxolane (tetrahydrofuran) ring attached to the pyrimidine core suggests that This compound could adopt various conformations. researchgate.netnih.gov Determining the preferred conformation in the crystalline state is typically achieved through single-crystal X-ray diffraction. This analysis would reveal the precise torsion angles and spatial relationship between the pyrimidine and oxolane rings. No such crystallographic studies for this compound have been reported in the accessible scientific literature.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization (if applicable)
The This compound molecule contains a chiral center at the 3-position of the oxolane ring. Therefore, it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. researchgate.netacs.orgcas.cz These techniques measure the differential absorption or rotation of circularly polarized light. acs.org An analysis of the ECD or ORD spectrum, often supported by quantum chemical calculations, provides a definitive assignment of the (R) or (S) configuration. rsc.orgnih.gov However, no published studies on the chiroptical properties of This compound were found.
Computational and Theoretical Investigations of 5 Iodo 4 Oxolan 3 Yloxy Pyrimidine
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. modern-journals.comjchemrev.com For a molecule like 5-Iodo-4-(oxolan-3-yloxy)pyrimidine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(2d,2p), would provide significant insights into its structure, stability, and reactivity. modern-journals.com
Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis
The electronic structure of this compound is determined by the interplay of the electron-withdrawing iodo group and the electron-donating oxolanyloxy group attached to the pyrimidine (B1678525) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity.
The HOMO is expected to be localized primarily on the pyrimidine ring and the oxygen atom of the oxolanyloxy group, which are the most electron-rich regions. The LUMO, conversely, would likely be centered on the electron-deficient pyrimidine ring, particularly at the carbon atoms adjacent to the nitrogen atoms and the carbon atom bearing the iodine. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. modern-journals.com A smaller gap suggests higher reactivity.
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |
Note: These values are illustrative and based on typical DFT calculation results for similar heterocyclic compounds.
Charge Distribution and Electrostatic Potential Maps
An analysis of the charge distribution would reveal the partial charges on each atom, indicating polar regions within the molecule. The nitrogen atoms in the pyrimidine ring are expected to have negative partial charges due to their high electronegativity. The carbon atom attached to the iodine (C5) and the carbon atom attached to the oxolanyloxy group (C4) would likely have positive partial charges.
An electrostatic potential (ESP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) would be located around the nitrogen atoms, indicating areas prone to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms and potentially the iodine atom (due to the phenomenon of a σ-hole), highlighting sites for nucleophilic attack.
Reactivity Prediction and Site Selectivity Analysis
The electronic properties derived from DFT calculations allow for the prediction of the molecule's reactivity and the most probable sites for chemical reactions.
Electrophilic Attack: The sites with the highest electron density (most negative partial charges), such as the pyrimidine nitrogen atoms, are the most likely targets for electrophilic attack.
Nucleophilic Attack: The carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, are electron-deficient and thus susceptible to nucleophilic substitution. The iodine at position C5 makes this carbon a potential site for nucleophilic aromatic substitution or cross-coupling reactions. Halogenated pyrimidines are known to undergo such reactions. rsc.orgmdpi.com
Radical Attack: The reactivity towards radicals would also be influenced by the electronic structure, with specific sites being more prone to attack depending on the nature of the radical species. nih.gov
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of the oxolanyloxy side chain necessitates a conformational analysis to identify the most stable three-dimensional structures of the molecule.
Identification of Stable Conformers and Energy Barriers
The oxolane (tetrahydrofuran) ring is not planar and exists in a continuous state of pseudorotation between two main conformations: the twisted (C2 symmetry) and the bent or envelope (Cs symmetry) forms. rsc.orgnih.gov Studies have shown that the twisted conformer is generally slightly more stable than the bent conformer, with a very low energy barrier for interconversion. nih.govresearchgate.net
The orientation of the oxolane ring relative to the pyrimidine ring, defined by the C4-O-C(oxolane)-C(oxolane) dihedral angle, will also lead to different conformers. Molecular mechanics or molecular dynamics simulations can be employed to explore the potential energy surface and identify the low-energy conformers and the transition states that separate them. nih.govnih.gov
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Oxolane Ring Conformation | Dihedral Angle (C4-O-C-C) | Relative Energy (kcal/mol) |
| 1 | Twisted (C2) | ~180° | 0.00 |
| 2 | Bent (Cs) | ~180° | 0.25 |
| 3 | Twisted (C2) | ~60° | 1.50 |
| 4 | Bent (Cs) | ~60° | 1.75 |
Note: These values are hypothetical, illustrative examples based on typical conformational analysis results for molecules containing a tetrahydrofuran (B95107) moiety. nih.govresearchgate.net
Influence of Substituents on Conformational Preferences
The substituents on the pyrimidine ring, namely the iodo and oxolanyloxy groups, will influence the conformational preferences. The bulky iodine atom at the C5 position may sterically hinder certain orientations of the adjacent oxolanyloxy group at the C4 position. This steric repulsion could raise the energy of conformers where the oxolane ring is oriented towards the iodine atom.
Furthermore, electronic interactions, such as dipole-dipole interactions between the C-I bond and the C-O bonds of the ether linkage, could also play a role in stabilizing or destabilizing certain conformations. A detailed computational study would be necessary to quantify these effects and determine the precise conformational landscape of the molecule.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers robust methods for the prediction of spectroscopic parameters, which are crucial for the structural elucidation and characterization of novel compounds. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate these properties with a high degree of accuracy.
Nuclear Magnetic Resonance (NMR) chemical shifts are fundamental to determining the chemical environment of atoms within a molecule. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR spectra. For this compound, the predicted chemical shifts would be highly sensitive to the electron-withdrawing effect of the iodine atom and the pyrimidine ring, as well as the conformation of the oxolanyloxy side chain. Discrepancies between calculated and experimental shifts can reveal subtle solvent effects or conformational dynamics in solution. Theoretical studies on similar 5-halogenouracils have demonstrated that accurate prediction of ¹H chemical shifts often requires the explicit inclusion of solvent molecules in the computational model to account for hydrogen bonding. researchgate.net
| Spectroscopic Parameter | Computational Method | Predicted Information for this compound |
| ¹H and ¹³C NMR Chemical Shifts | GIAO, DFT (e.g., B3LYP) | Elucidation of the electronic environment of each proton and carbon atom. |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP), ab initio (e.g., HF) | Identification of characteristic functional group vibrations (C-I, C=N, C-O). |
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), the highest energy point along the reaction pathway. Computational methods can locate and characterize the geometry and energy of these fleeting structures. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, locating the relevant transition states is key to understanding its reactivity. mdpi.com The nature of the transition state, including the lengths of forming and breaking bonds, can be analyzed to determine the synchronicity of the reaction.
Once a transition state is located, the Intrinsic Reaction Coordinate (IRC) can be calculated. The IRC path maps the lowest energy route connecting the reactants, through the transition state, to the products, providing a detailed picture of the molecular transformations throughout the reaction.
| Computational Task | Methodology | Insights Gained for this compound Reactions |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Identification of the highest energy point in a reaction pathway. |
| Transition State Characterization | Vibrational Frequency Analysis (one imaginary frequency) | Confirmation of a true transition state and analysis of its geometry. |
| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Mapping the transformation from reactants to products. |
| Energy Profile Calculation | DFT, ab initio with solvation models | Determination of reaction kinetics and thermodynamics. |
In Silico Design Principles for Novel Analogues
The principles of computational chemistry can be proactively applied to the design of novel analogues of this compound with desired properties.
This in silico design process focuses on two key aspects: theoretical reactivity and synthetic accessibility. By modifying the core structure of this compound in a virtual environment—for instance, by replacing the iodine atom with other halogens or functional groups, or by altering the oxolane ring—it is possible to computationally screen a large number of potential derivatives.
Theoretical reactivity can be assessed by calculating properties such as the electrostatic potential surface, which indicates sites susceptible to nucleophilic or electrophilic attack, and the energies of the frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Equally important is the computational prediction of synthetic accessibility. tsijournals.com Algorithms can assess the complexity of a molecule and compare it to known starting materials and reaction types to provide a score for its ease of synthesis. tsijournals.com This ensures that the designed analogues are not only theoretically promising but also practically synthesizable in a laboratory setting. This dual-pronged computational approach allows for the rational design of new molecules, saving significant time and resources in the drug discovery and materials science process.
| Design Principle | Computational Approach | Application to Analogue Design |
| Theoretical Reactivity | Electrostatic Potential, Frontier Molecular Orbital Analysis | Predicting how modifications will affect the chemical behavior of the molecule. |
| Synthetic Accessibility | Retrosynthesis-based algorithms, Complexity analysis | Ensuring that newly designed molecules can be realistically synthesized. tsijournals.com |
Applications of 5 Iodo 4 Oxolan 3 Yloxy Pyrimidine in Advanced Organic Synthesis
A Key Building Block for the Synthesis of Complex Heterocyclic Scaffolds
The pyrimidine (B1678525) ring is a fundamental component of many biologically important molecules, including nucleic acids. youtube.comdrugbank.com The fusion of a pyrimidine core with other heterocyclic systems can significantly alter the physical and chemical properties of the resulting molecule, such as selectivity, lipophilicity, and solubility. nih.gov This makes pyrimidine-based starting materials crucial for developing more complex and medicinally relevant molecules. nih.gov
5-Iodo-4-(oxolan-3-yloxy)pyrimidine serves as an excellent precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the iodine atom at the C5 position of the pyrimidine ring provides a reactive handle for various cross-coupling reactions, enabling the annulation of additional rings. nih.gov For instance, palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings can be employed to introduce aryl, heteroaryl, or alkynyl groups at this position, which can then undergo subsequent cyclization reactions to form fused systems such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines. nih.govelsevierpure.com
The oxolane (tetrahydrofuran) moiety not only imparts specific stereochemical properties but can also influence the reactivity and conformational preferences of the molecule, guiding the formation of specific isomers in complex ring systems. The synthesis of such fused pyrimidines is of great interest due to their wide range of applications in medicinal chemistry and materials science. nih.govnih.gov
Development of Novel Synthetic Methodologies Utilizing the Iodo-Pyrimidine Core
The iodo-pyrimidine core of this compound is a key feature that has driven the development of new synthetic methods. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. nih.govnih.gov This reactivity has been extensively exploited to forge new carbon-carbon and carbon-heteroatom bonds.
Table 1: Cross-Coupling Reactions Utilizing the Iodo-Pyrimidine Core
| Reaction Name | Catalyst/Reagents | Bond Formed | Resulting Structure |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester, base | C-C (aryl, heteroaryl) | Aryl/heteroaryl-substituted pyrimidine |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | C-C (alkynyl) | Alkynyl-substituted pyrimidine |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-N | Amino-substituted pyrimidine |
| Stille Coupling | Pd catalyst, organostannane | C-C | Aryl/alkenyl-substituted pyrimidine |
| Hiyama Coupling | Pd catalyst, organosilane, fluoride (B91410) source | C-C | Aryl/alkenyl-substituted pyrimidine |
This table is for illustrative purposes and specific reaction conditions may vary.
Researchers have focused on optimizing these cross-coupling reactions to achieve high yields and functional group tolerance. researchgate.net For example, the development of efficient palladium catalysts and ligands has enabled the coupling of the iodo-pyrimidine with a wide array of boronic acids, alkynes, amines, and other organometallic reagents under mild conditions. elsevierpure.comnih.gov The ability to introduce diverse substituents at the C5 position has significantly expanded the chemical space accessible from this versatile building block. nih.gov
Integration into Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.org Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of complex molecules from simple precursors. rsc.orgnih.gov
While direct examples of this compound in MCRs are not extensively documented, its derivatives with functional groups introduced via cross-coupling reactions are prime candidates for such processes. For instance, an alkynyl-substituted pyrimidine derived from a Sonogashira coupling could participate in a multi-component reaction to build a more complex, fused heterocyclic system. researchgate.net
The iodo-pyrimidine itself can be a key component in designing cascade reaction sequences. A typical sequence could involve an initial cross-coupling reaction at the iodine position, followed by an intramolecular cyclization. This approach has been successfully used to synthesize various fused pyrimidine systems. nih.gov For example, a Suzuki coupling to introduce an ortho-functionalized aryl group could be followed by a palladium-catalyzed intramolecular C-H activation or a condensation reaction to form a polycyclic aromatic heterocycle.
Stereoselective Synthesis of Pyrimidine-Fused Oxolane Derivatives
The presence of a chiral oxolane moiety in this compound introduces a stereocenter that can be exploited in stereoselective synthesis. The synthesis of enantiomerically pure or enriched pyrimidine-fused oxolane derivatives is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity.
While specific studies detailing the stereoselective synthesis of pyrimidine-fused oxolanes directly from this compound are limited, the principles of asymmetric synthesis can be applied. For example, using a chiral catalyst in a cross-coupling reaction could potentially induce diastereoselectivity in the formation of a new stereocenter relative to the existing one on the oxolane ring.
Alternatively, the synthesis can start with an enantiomerically pure form of (R)- or (S)-3-hydroxyoxolane to prepare the corresponding chiral this compound. Subsequent annulation reactions would then lead to the formation of stereochemically defined pyrimidine-fused oxolane derivatives. The development of such synthetic routes is crucial for accessing specific stereoisomers for further investigation.
Applications in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct large, well-organized molecular assemblies. nih.gov The iodo-pyrimidine core of this compound makes it a potential candidate for studies in this field.
The iodine atom can act as a halogen bond donor, forming directional interactions with Lewis basic atoms like nitrogen or oxygen in other molecules. nih.gov This property can be utilized to direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.gov The pyrimidine ring itself can participate in hydrogen bonding and π-stacking interactions, further contributing to the stability and structure of the supramolecular assembly. nih.gov
By combining these non-covalent interactions, researchers can design and synthesize novel supramolecular architectures with specific topologies and functionalities. While direct use of this compound in published supramolecular studies is not prominent, its structural motifs are highly relevant to the design of building blocks for crystal engineering and the development of functional materials. nih.gov
Utility in Probe Molecule Synthesis for Chemical Biology Tools
Chemical probes are small molecules used to study and manipulate biological systems. nih.govrsc.org The synthesis of such probes often requires a versatile scaffold that can be readily modified with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. This compound is a valuable starting material for the synthesis of such chemical biology tools.
The reactive iodine atom allows for the facile introduction of various functionalities through cross-coupling reactions. For example, a Sonogashira coupling can be used to attach an alkyne handle, which can then be used in "click" chemistry reactions to conjugate the molecule to a reporter tag. Similarly, a Suzuki or Stille coupling can be used to introduce a linker for attachment to a solid support or another molecule of interest.
The pyrimidine and oxolane components of the molecule can serve as a core scaffold for interacting with a specific biological target. By systematically modifying the substituents on this scaffold, libraries of compounds can be generated for screening and identifying potent and selective chemical probes. This approach allows for the development of tools to investigate protein function and validate new drug targets without delving into their specific biological effects. rsc.org
Future Directions and Emerging Research Opportunities
Exploration of Unconventional Activation and Derivatization Strategies
The carbon-iodine (C-I) bond in 5-Iodo-4-(oxolan-3-yloxy)pyrimidine is a key functional handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on unconventional methods for C-I bond activation that offer alternative reactivity pathways beyond classical palladium catalysis.
Emerging areas of exploration include:
Gold-Mediated C-I Bond Activation: Recent studies have shown that certain gold complexes can activate C-I bonds, offering a different catalytic paradigm that could lead to novel reaction outcomes or improved selectivity compared to palladium-based systems nih.gov.
Iodine-Catalyzed Couplings: The use of molecular iodine as a catalyst or additive in Suzuki-Miyaura type couplings represents a more sustainable and cost-effective approach. researchgate.net Investigating such systems for the derivatization of this compound could simplify reaction setups and reduce metal contamination in products.
Deconstruction-Reconstruction Strategies: A novel approach involves the deconstruction of the pyrimidine (B1678525) ring into an intermediate species, such as a vinamidinium salt, which can then be reconstructed. This strategy could allow for isotopic labeling or the introduction of diverse substituents in a controlled manner acs.org.
These unconventional methods promise to expand the synthetic toolbox for creating a diverse library of derivatives from the parent compound.
Continuous Flow Chemistry Applications for Scalable Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. drreddys.comnih.govmdpi.com For the synthesis and derivatization of this compound, continuous flow chemistry presents several promising research avenues.
Key opportunities include:
Enhanced Process Control: Flow reactors provide superior heat and mass transfer, allowing for reactions to be run under more aggressive or precisely controlled conditions than are feasible in batch reactors. scispace.com This could lead to higher yields, shorter reaction times, and improved selectivity in coupling reactions involving the C-I bond.
Integration with Process Analytical Technology (PAT): Implementing in-line analysis tools, such as mass spectrometry or spectroscopy, can provide real-time monitoring and optimization of reaction conditions, ensuring consistent product quality and accelerating process development. nih.gov
The application of computational fluid dynamics (CFD) can further aid in the design and optimization of flow reactors, reducing the need for extensive experimentation. rsc.org
Photoredox Catalysis and Electrosynthesis Involving this compound
Visible-light photoredox catalysis and electrosynthesis are powerful, modern techniques for forming chemical bonds under mild conditions. The aryl iodide moiety of this compound makes it an ideal candidate for transformations initiated by single-electron transfer (SET).
Future research in this area could focus on:
Generation of Pyrimidyl Radicals: Under photoredox conditions, the C-I bond can be readily reduced to generate a pyrimidyl radical. This highly reactive intermediate can participate in a wide range of reactions, including C-H arylation of other heterocycles, addition to alkenes, and intramolecular cyclizations. nih.govnih.govuni-lj.si
Metallaphotoredox Catalysis: Combining photoredox catalysis with transition metal catalysis (e.g., nickel or palladium) opens up new cross-coupling pathways. This dual catalytic approach could enable challenging C-C and C-heteroatom bond formations that are not accessible through traditional methods.
Electrosynthesis for Derivatization: Electrosynthesis offers a reagent-free method for oxidation and reduction. The electrochemical activation of the C-I bond could provide a sustainable alternative to chemical reductants in radical-based transformations, minimizing waste and improving the safety profile of synthetic processes.
These light- and electricity-driven methods represent a frontier in green chemistry, offering novel ways to functionalize the this compound scaffold.
| Method | Potential Transformation | Key Advantage |
| Photoredox Catalysis | Generation of pyrimidyl radical for C-H arylation | Mild, light-driven reaction conditions |
| Metallaphotoredox | Novel cross-coupling reactions (e.g., with alkyl halides) | Access to unique bond formations |
| Electrosynthesis | Reagent-free radical generation and coupling | Sustainable, avoids chemical oxidants/reductants |
Development of Robust and Recyclable Catalytic Systems for Transformations
The development of sustainable chemical processes heavily relies on the use of efficient and recyclable catalysts. For transformations involving this compound, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, creating robust and reusable catalytic systems is a key research goal. mdpi.comresearchgate.netbohrium.com
Future directions include:
Heterogeneous Catalysts: Supporting palladium nanoparticles on materials like mesoporous silica (e.g., MCM-41), graphene oxide, or magnetic nanoparticles can facilitate easy catalyst recovery and reuse through filtration or magnetic separation. mdpi.commdpi.com
Homogeneous Catalysts with Novel Recovery Systems: Designing systems where the catalyst can be recovered from the reaction mixture is another important area. For instance, using poly(ethylene glycol) (PEG) as a solvent or co-solvent can allow for the catalyst to be retained in the PEG phase while the product is extracted, enabling catalyst recycling. rsc.org
Alternative Metal Catalysts: Exploring more earth-abundant and less expensive metals like nickel or copper as catalysts for cross-coupling reactions offers a more sustainable alternative to palladium. mdpi.com Developing recyclable catalytic systems based on these metals is an active area of research.
The table below summarizes potential recyclable catalyst systems applicable to the derivatization of this compound.
| Catalyst System | Support/Method | Advantage | Applicable Reaction |
| Pd Nanoparticles | Magnetic Fe₃O₄ Core | Easy magnetic separation and reuse | Suzuki, Sonogashira |
| Pd Bipyridyl Complex | Nanosized MCM-41 | High surface area, recovery by centrifugation | Sonogashira mdpi.com |
| PdCl₂(PPh₃)₂ | Poly(ethylene glycol) (PEG) | Product extraction, catalyst retention in PEG phase | Carbonylative Sonogashira rsc.org |
| Nickel Complexes | Various Supports | Lower cost, earth-abundant alternative to Pd | Suzuki mdpi.com |
Interdisciplinary Studies at the Interface of Synthetic Chemistry and Advanced Materials Science
The electron-deficient nature of the pyrimidine ring suggests that derivatives of this compound could serve as building blocks for novel organic functional materials. researchgate.net The iodo-substituent provides a convenient point for synthetic elaboration, allowing for the systematic tuning of material properties.
Interdisciplinary research could explore:
Organic Electronics: Pyrimidine derivatives are utilized in organic light-emitting devices (OLEDs) as components of fluorescent emitters, host materials, or electron-transporting materials. researchgate.net The functionalization of the 5-iodo position could be used to attach chromophores or other functional groups to create materials with tailored electronic and photophysical properties.
Conductive Polymers: Incorporating the pyrimidine unit into a polymer backbone via reactions at the 5-position could lead to new conductive or semiconductive polymers. wikipedia.org The properties of these materials could be fine-tuned by altering the co-monomers used in the polymerization process.
Molecularly Imprinted Polymers (MIPs): The compound or its derivatives could be used as a template or functional monomer in the creation of MIPs. These "smart materials" have specific recognition sites for a target molecule and can be used in sensing, separation, or catalysis. rsc.org
These studies would bridge the gap between fundamental organic synthesis and the development of next-generation materials with advanced, non-biological functionalities.
Advanced Machine Learning and AI in Synthetic Route Prediction for Derivatives
The complexity of synthesizing novel derivatives of this compound necessitates advanced tools for planning and optimization. Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by enabling rapid and accurate prediction of synthetic routes and reaction outcomes. engineering.org.cnnih.gov
Future applications in this domain include:
Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose multiple viable synthetic pathways for complex target molecules derived from this compound. These models, trained on vast reaction databases, can identify novel and non-intuitive disconnections, accelerating the design process. engineering.org.cnmicrosoft.comchemrxiv.orgmit.edu
Reaction Condition Optimization: ML algorithms can predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. beilstein-journals.orgresearchgate.netacs.org Active learning approaches can guide experimentation, allowing for the rapid optimization of reactions with a minimal number of experiments. duke.edunih.gov
Predictive Modeling of Properties: By analyzing the chemical structure, ML models can predict the physicochemical or material properties of new derivatives before they are synthesized. This in-silico screening allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a given application.
The integration of AI and ML into the research workflow will undoubtedly accelerate the discovery and development of new molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Iodo-4-(oxolan-3-yloxy)pyrimidine, and how do reaction conditions influence yield?
- Methodology : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For iodinated pyrimidines, a common approach is halogenation using iodine sources (e.g., NIS) under acidic conditions. The oxolane (tetrahydrofuran) moiety can be introduced via SN2 displacement using 3-hydroxytetrahydrofuran as a nucleophile. Reaction temperature (e.g., reflux in ethanol at 78°C) and stoichiometry of reagents (e.g., 1.2 equivalents of iodine source) are critical for minimizing side products like di-iodinated species . Characterization via H/C NMR and LC-MS is essential to confirm regioselectivity and purity.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : X-ray crystallography is the gold standard for confirming bond lengths and spatial arrangements, particularly for verifying the stereochemistry of the oxolane substituent. If crystals are unavailable, advanced NMR techniques (e.g., NOESY or HSQC) can resolve ambiguities in substituent orientation. Computational methods like DFT (Density Functional Theory) simulations provide complementary insights into electronic structure and stability .
Q. What are the common solubility and stability challenges for this compound, and how can they be mitigated?
- Methodology : Iodinated pyrimidines often exhibit low aqueous solubility due to their hydrophobic aromatic core. Co-solvents (e.g., DMSO:water mixtures) or formulation with cyclodextrins can improve solubility for biological assays. Stability studies under varying pH (e.g., 4–9) and temperature (e.g., 4°C vs. room temperature) should be conducted using HPLC to monitor degradation products like de-iodinated analogs .
Advanced Research Questions
Q. How does the electronic environment of the iodine atom influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The C–I bond in this compound is susceptible to palladium-catalyzed coupling. However, steric hindrance from the oxolane group may slow transmetallation. Kinetic studies under varying catalyst systems (e.g., Pd(PPh) vs. XPhos Pd G3) and temperatures (e.g., 60–100°C) can elucidate optimal conditions. Monitoring reaction progress via F NMR (if fluorinated partners are used) or GC-MS is advised .
Q. What contradictory data exist regarding the compound’s biological activity, and how can they be resolved?
- Methodology : Discrepancies in bioactivity (e.g., IC values in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration, incubation time). A meta-analysis of published data should standardize variables, and orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) can validate mechanisms. Contradictory results in cytotoxicity studies may reflect cell line-specific metabolic pathways, requiring transcriptomic profiling .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations can model binding to targets like kinases or DNA repair enzymes. Key parameters include the Gibbs free energy of binding (ΔG) and hydrogen-bonding interactions with active-site residues. Validate predictions with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .
Data Contradiction and Resolution
Q. Conflicting reports on regioselectivity in electrophilic substitution reactions: How to address this?
- Methodology : Divergent regioselectivity (e.g., iodination at C5 vs. C4) may stem from solvent polarity or directing groups. Competitive experiments using isotopic labeling (I) and LC-MS/MS can track substitution patterns. Theoretical calculations (e.g., Fukui indices) identify electron-rich sites prone to electrophilic attack, resolving contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
